Montelukast sodium hydrate

Hydrate stoichiometry Water content specification Procurement identity verification

Montelukast sodium hydrate is the preferred CysLT1 antagonist for oral dosing in preclinical asthma models, offering 64% bioavailability and food-independent absorption versus pranlukast's ~4.3%. Its high aqueous solubility (≥47.5 mg/mL) and well-characterized binding profile (pKi 8.6 at CysLT1) make it an essential reference standard. Unlike zafirlukast, montelukast acts as a partial PPARγ agonist (EC₅₀ 1.17 μM, 21.9% max), providing a cleaner pharmacological tool for leukotriene signaling studies. Verify the correct hydrate form for dissolution method development per regulatory guidance.

Molecular Formula C35H36ClNNaO3S
Molecular Weight 609.2 g/mol
CAS No. 151767-02-1
Cat. No. B000986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast sodium hydrate
CAS151767-02-1
SynonymsMK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate
Molecular FormulaC35H36ClNNaO3S
Molecular Weight609.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]
InChIInChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1
InChIKeyZMFQNQCXWQXCFO-HKHDRNBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Sodium Hydrate (CAS 151767-02-1): A Leukotriene Receptor Antagonist for Asthma and Allergy Research


Montelukast sodium hydrate is the monosodium salt hydrate of montelukast, a potent and selective cysteinyl leukotriene type 1 (CysLT1) receptor antagonist . It is an orally bioavailable compound widely used as a reference standard and positive control in preclinical research on asthma, allergic rhinitis, and other inflammatory conditions . The hydrate form is supplied as a white to off-white hygroscopic powder with molecular formula C₃₅H₃₅ClNNaO₃S·xH₂O and an anhydrous molecular weight of 608.17 g/mol .

Why Montelukast Sodium Hydrate Cannot Be Interchanged with Closest Analogs: Hydrate Stoichiometry, Solubility, and Target Binding Define Research Utility


Montelukast sodium hydrate is deceptively similar to its anhydrous form (same CAS 151767-02-1) and the free acid (montelukast base), but these analogs differ critically in water content specification, aqueous solubility, and handling requirements [1]. Even among the CysLT1 antagonist class, montelukast, zafirlukast, and pranlukast show divergent receptor binding kinetics at the LTD₄ vs LTC₄ binding sites, oral bioavailability, and food-effect profiles that preclude simple interchange [2]. The sections below provide the quantitative evidence a scientific user needs to verify that the material being procured is fit for the intended experimental or formulation purpose.

Montelukast Sodium Hydrate Quantitative Differentiation: Head-to-Head Data vs. Anhydrous Form, Free Acid, and Class Competitors


Hydrate vs. Anhydrous Form: Water Content Specification and CAS Number Ambiguity

Montelukast sodium hydrate and anhydrous montelukast sodium share the identical CAS number (151767-02-1), yet the hydrate contains a variable number of water molecules (xH₂O), whereas the anhydrous form is defined on a solvent-free basis per USP/BP assay standards (NLT 98.0%, NMT 102.0% anhydrous substance) [1]. Suppliers acknowledging the hydrate explicitly list molecular formula as C₃₅H₃₅ClNNaO₃S·xH₂O with molecular weight 608.17 (anhydrous basis) . TCI chemicals notes that the hydrate form previously had no exclusive CAS RN, and moisture in the product is now treated as an impurity; the supplier removed 'Hydrate' from the product name to avoid misleading procurement [2]. Water content in commercial lots is controlled to ≤7.0% [2]. This specification gap means that a user ordering by CAS alone may receive material with different stoichiometry and hygroscopicity, directly affecting formulation weight corrections and reproducibility of concentration-dependent assays.

Hydrate stoichiometry Water content specification Procurement identity verification Formulation consistency

Aqueous Solubility: Montelukast Sodium Hydrate vs. Montelukast Free Acid

Montelukast sodium hydrate is freely soluble in water (≥47.5 mg/mL, reported as ≥100 mg/mL in several supplier datasheets), whereas montelukast free acid is practically insoluble in water (<1 mg/mL) [1]. ApexBT reports montelukast sodium solubility ≥47.5 mg/mL in H₂O ; the drug is classified as 'freely soluble in water' per USP/BP monographs [2]. Adooq reports montelukast free acid solubility as 'Water: Insoluble' with ethanol solubility limited to 9 mg/mL [1]. This solubility difference exceeds two orders of magnitude. The sodium salt hydrate thus allows aqueous dosing for in vivo studies and cell-based assays without organic co-solvents that may confound biological readouts, while the free acid requires DMSO or other organic vehicles with attendant solvent toxicity risks.

Aqueous solubility Free acid vs. salt In vitro assay preparation Formulation vehicle

CysLT1 Receptor Binding Affinity: Montelukast vs. Zafirlukast vs. Pranlukast

In comprehensive pharmacological profiling compiled by the IUPHAR/BPS Guide to Pharmacology, montelukast exhibits a pKi of 8.6 (equivalent to Ki ≈ 2.5 nM) at the human CysLT1 receptor, comparable to zafirlukast (pKi 8.9, Ki ≈ 1.3 nM) and higher than the range reported for pranlukast (pKi 7.1–8.8) [1]. In equilibrium binding studies using ³H-LTD₄ on human lung parenchyma membranes, the rank order of potency was zafirlukast = montelukast > pranlukast [2]. However, montelukast displayed an intermediate pharmacological profile: it interacts with the high-affinity ³H-LTC₄ binding site (detectable only in kinetic studies), whereas zafirlukast is completely unable to inhibit ³H-LTC₄ binding [2]. This differential LTC₄ vs. LTD₄ binding behavior has implications for experimental models where endogenous leukotriene profiles may differ. In PPARγ reporter gene assays, montelukast activated PPARγ with EC₅₀ = 1.17 μM (21.9% max activation), distinguishing it from zafirlukast (EC₅₀ = 2.49 μM, 148% max activation) [3].

CysLT1 receptor Binding affinity Leukotriene antagonist pKi comparison

Oral Bioavailability: Montelukast Sodium (64%) vs. Pranlukast (~4.3% rat; ~12.5% human absorption)

Montelukast sodium demonstrates a mean oral bioavailability of 64% following a 10 mg film-coated tablet in fasted adults, with bioavailability unaffected by a standard meal [1]. In contrast, pranlukast hemihydrate exhibits extremely low oral bioavailability: approximately 4.3% after oral administration to rats, and a minimum of only 12.5% of an oral dose absorbed in humans (based on urinary/fecal excretion ratio) [2]. Pranlukast's poor bioavailability is attributed to its very low aqueous solubility (1.03 μg/mL at 37°C) [2]. Zafirlukast's absolute bioavailability is unknown, but food reduces its bioavailability by approximately 40% [3]. Montelukast's high and food-independent bioavailability enables consistent systemic exposure in preclinical in vivo efficacy and toxicology studies, simplifying dose calculation and reducing inter-subject variability.

Oral bioavailability Pharmacokinetics CysLT1 antagonist comparison In vivo dosing

Solid-State Photostability: Quantified Degradation Under Daylight Exposure

Montelukast sodium in the solid state shows more than 20% decrease in potency after exposure to daylight for 1 week, with montelukast S-oxide identified as the major photodegradation product [1]. Unpacked chewable tablets exposed to daylight for 2 weeks showed about 10% decrease with S-oxide formation, while film-coated tablets showed excellent stability under identical conditions [1]. In solution, the photodegradation rate increases in the order sodium light < neon < tungsten < daylight < UV (254 nm), with extent of degradation influenced by solvent type (montelukast most stable in 70% methanol) [1]. Thermal stress testing at 65°C showed high stability in NaOH solution, but rapid degradation in acidic and H₂O₂ solutions [1]. These data establish that procurement and storage of the hydrate powder require light-protective packaging and desiccated, low-temperature conditions (2–8°C) to maintain potency .

Photostability Solid-state degradation Handling requirements Storage conditions

Melting Point and Optical Rotation as Identity and Purity Verification Parameters

Montelukast sodium hydrate exhibits a reproducible melting point of 115°C (with decomposition) and specific optical rotation [α]D²⁰ = +95.0° to +105.0° (c=1, MeOH) . These physical constants are consistently reported across multiple reputable suppliers (Sigma-Aldrich, TCI, Chem-Impex, Thermo Fisher) and serve as rapid identity checks upon receipt . In contrast, montelukast free acid does not have a comparably well-defined melting point in supplier literature, and its optical rotation specification is less frequently reported. The narrow specification ranges for the sodium salt hydrate provide a simple, pharmacopoeia-aligned method to confirm that the correct form has been supplied, especially critical given the shared CAS number with the anhydrous form [1].

Melting point Optical rotation Identity verification Procurement quality control

Montelukast Sodium Hydrate: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Oral Efficacy Studies in Rodent Asthma Models

Montelukast sodium hydrate's 64% oral bioavailability and food-independent absorption [1] make it the preferred CysLT1 antagonist for oral dosing in rodent models of allergic asthma and airway inflammation. Unlike pranlukast, which requires complex formulation to overcome ~4.3% bioavailability [2], montelukast can be administered in simple aqueous vehicles, achieving predictable plasma exposure and enabling reliable dose-response relationships in ovalbumin-challenge or house dust mite models.

CysLT1 Receptor Binding and Selectivity Profiling in Human Tissue Assays

The well-characterized binding profile of montelukast (pKi 8.6 at CysLT1) and its unique kinetic interaction with the ³H-LTC₄ binding site [3] position it as an essential tool for studies aimed at dissecting LTD₄- vs. LTC₄-mediated signaling in human lung parenchyma or bronchial smooth muscle preparations. Researchers comparing CysLT1 antagonists should include montelukast as the reference compound against which zafirlukast (no LTC₄ binding) and pranlukast are benchmarked.

In Vitro PPARγ Activation and Off-Target Profiling

Montelukast's partial PPARγ activation (EC₅₀ 1.17 μM, 21.9% max efficacy) [4] distinguishes it from zafirlukast (EC₅₀ 2.49 μM, 148% max), making montelukast the appropriate choice for experiments where strong PPARγ agonism would be a confounding factor (e.g., studying leukotriene-mediated inflammation independent of PPARγ-mediated transcriptional effects). Its higher potency but lower efficacy at PPARγ provides a cleaner pharmacological tool for CysLT1-focused mechanistic studies.

Aqueous Formulation Development and Dissolution Testing for Generic Products

The freely soluble nature of montelukast sodium hydrate (≥47.5 mg/mL in water) enables its use as a reference standard in dissolution method development and bioequivalence studies for generic montelukast formulations. The solubility contrast with the practically insoluble free acid (>50-fold difference) [5] mandates procurement of the correct salt-hydrate form when developing aqueous dissolution media (pH 6.8 phosphate buffer, 0.5% SDS systems) per regulatory guidance.

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